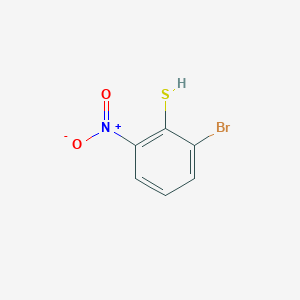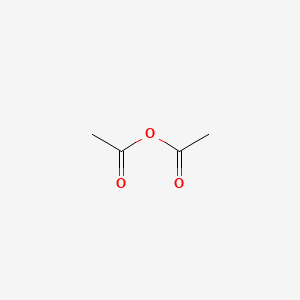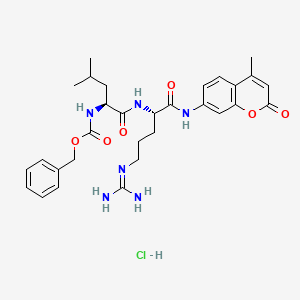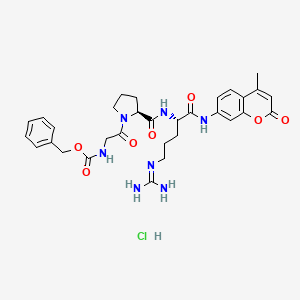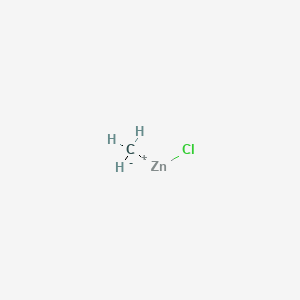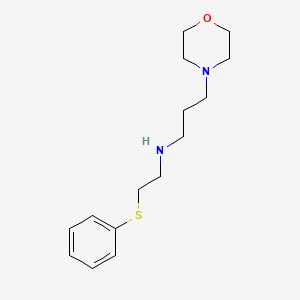![molecular formula C20H22F14O5Sr B6355021 Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate [Sr(FOD)2] CAS No. 125009-58-7](/img/structure/B6355021.png)
Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate [Sr(FOD)2]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate [Sr(FOD)2] is a compound that is related to a class of compounds known as metal organic compounds . These compounds are often used in various applications including as precursors for the deposition of films and in the synthesis of rare earth metal complexes .
Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate [Sr(FOD)2] has garnered attention in the field of organic optoelectronics. Its application as an active material in Organic Light-Emitting Diodes (OLEDs) is underexplored, despite its potential. Recent studies focus on the structural design and synthesis of BODIPY-based organic semiconductors, where Sr(FOD)2 can play a crucial role in the development of ‘metal-free’ infrared emitters for OLEDs. This opens avenues for research into its use as a tunable tool for OLEDs with applications ranging from sensors, organic thin-film transistors, to organic photovoltaics (Squeo & Pasini, 2020).
Bone Tissue Engineering
Strontium, including compounds like Sr(FOD)2, plays a significant role in bone tissue engineering. It has been involved in dual mechanisms that stimulate bone formation while inhibiting bone resorption. The incorporation of strontium ions into biomaterials for bone tissue engineering (BTE) applications has shown positive effects on bone formation and a reduction in osteoclast activity, as evidenced by both in vitro and in vivo studies. This highlights the potential of Sr(FOD)2 in developing biomaterials that promote osteogenesis and could be utilized in treating bone-related diseases (Borciani, Ciapetti, Vitale-Brovarone, & Baldini, 2022).
Medical and Analytical Applications
Strontium and its isotopes, including compounds like Sr(FOD)2, find applications in various biological and medical fields. They are used in medical applications involving radioactive and non-radioactive isotopes for diagnostics and therapy. Furthermore, stable isotopes of strontium serve as analytical tools in isotope fingerprinting to study dietary habits and migration patterns of ancient populations, food authentication, and forensic sciences. This underscores the versatility and utility of strontium compounds in a wide array of scientific research and practical applications (Coelho, Castanheira, Bordado, Donard, & Silva, 2017).
Vertebroplasty Applications
A novel strontium-containing hydroxyapatite bioactive bone cement has been reviewed for its potential application in vertebroplasty. This cement, possibly incorporating Sr(FOD)2, exhibits promising properties such as lower setting temperature, adequate stiffness, and osseoinduction capabilities compared to conventional polymethyl methacrylate (PMMA) bone cements. It promotes osteoblast attachment, mineralization, and bone growth, demonstrating effectiveness in osteoporotic fracture treatment and indicating its potential in orthopedic applications (Cheung et al., 2005).
Eigenschaften
IUPAC Name |
strontium;(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H11F7O2.H2O.Sr/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;;/h2*4,18H,1-3H3;1H2;/q;;;+2/p-2/b2*5-4-;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUAVMRFAYYOBZ-WSTITRFPSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].O.[Sr+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.O.[Sr+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F14O5Sr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate [Sr(FOD)2] | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

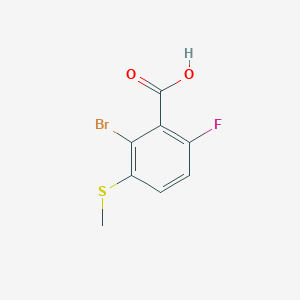
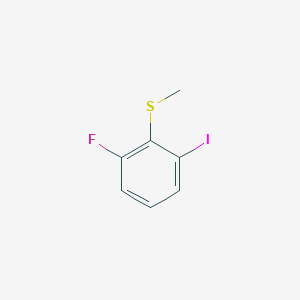

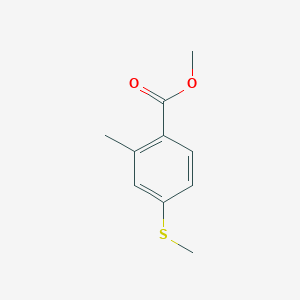
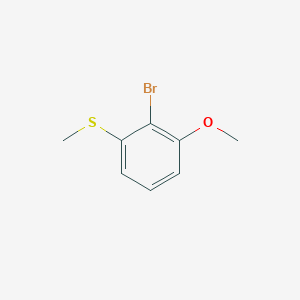
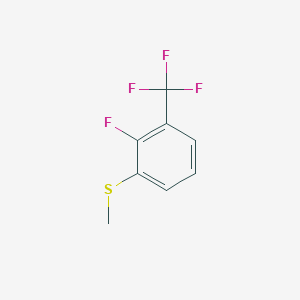
![4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide](/img/structure/B6354992.png)
